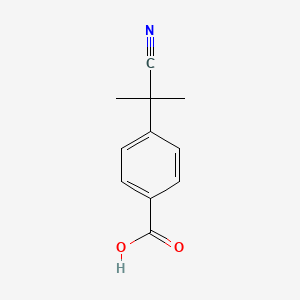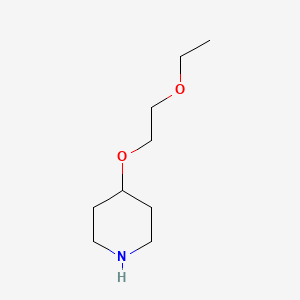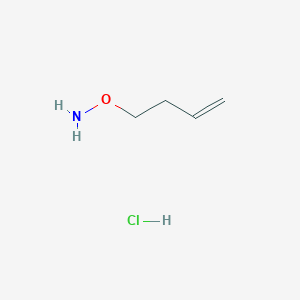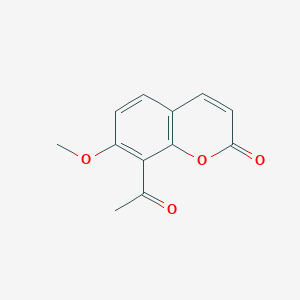
4-(2-氰丙烷-2-基)苯甲酸
描述
The compound "4-(2-Cyanopropan-2-yl)benzoic acid" is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzene ring to which a carboxylic acid group and a 2-cyanopropan-2-yl group are attached. This compound is of interest due to its potential applications in pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves the functionalization of the benzene ring or the modification of pre-existing functional groups. For example, the synthesis of various benzoic acid derivatives with different substituents has been reported, such as the synthesis of 2-(2-Aryl)ethylbenzoic Acid through a Wittig-Horner reaction followed by hydrolysis and hydrogenation . Although the specific synthesis of "4-(2-Cyanopropan-2-yl)benzoic acid" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be characterized using techniques such as X-ray crystallography. For instance, the crystal structures of related compounds like 4-(oxiran-2-ylmethoxy)benzoic acid have been determined, providing insights into the molecular conformations and intermolecular interactions . These studies are crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
Benzoic acid derivatives can participate in various chemical reactions, often influenced by the substituents present on the benzene ring. For example, the addition of 2-cyanoprop-2-yl radicals to certain nitrosobenzene derivatives has been studied, demonstrating the reactivity of the cyano group in radical reactions . This suggests that "4-(2-Cyanopropan-2-yl)benzoic acid" could also undergo interesting chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure. For instance, the solubility of co-crystals formed with benzoic acid derivatives can be enhanced, as shown in the study of co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl)amino] cyclohexanol with hydroxyl benzoic acids . Additionally, the liquid crystalline properties of benzoic acid derivatives with large branches have been investigated, revealing their potential for applications in advanced materials .
科学研究应用
1. Solar Cell Efficiency
Research on phenanthrocarbazole dye-sensitized solar cells has indicated that conjugating various electron-acceptors, including 4-(benzo[c][1,2,5]thiadiazol-7-yl)benzoic acid, to a binary electron-donor, can significantly impact the energy level, energy gap, light-harvesting ability, photovoltaic parameters, and cell stability. The use of these compounds in photoelectrochemical cells demonstrates their potential for enhancing solar cell efficiency (Yang et al., 2016).
2. Crystal and Molecular Structures
The crystal and molecular structures of various benzoic acid derivatives, including 4-(ω-Cyanoalkyloxy)Benzoic Acids, have been studied to understand their hydrogen-bonding patterns and crystal packing. Such studies provide insights into the material properties that can be utilized in various applications, including materials science and pharmaceuticals (Zugenmaier et al., 2003).
3. Coordination Polymers
Research on Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers highlights the effects of ligand modifications on structures and properties of metal complexes. By studying compounds like 4-cyanobenzoic acid, researchers can analyze the impact of functional groups on the overall structural topology of complexes. Such insights are valuable in materials chemistry and coordination chemistry (Song et al., 2009).
4. Luminescent Lanthanide Complexes
Studies on 4-naphthalen-1-yl-benzoic acid derivatives and their Eu(III)-cored complexes provide insights into effective energy-transfer pathways in luminescent lanthanide complexes. Understanding these mechanisms is crucial in developing new materials for lighting and display technologies (Kim et al., 2006).
5. Non-Covalent Complex Formation
Research involving benzoic acid derivatives like 2-(4-hydroxyphenylazo) benzoic acid focuses on their non-covalent complex formation capabilities, especially in drug delivery systems. Such studies are significant in pharmaceutical research for developing new drug delivery mechanisms (Dikmen, 2021).
6. Reactive Oxygen Species Detection
Benzoic acid derivatives have been utilized in the development of novel fluorescence probes for the reliable detection of reactive oxygen species. This is particularly useful in biochemical and medical research for understanding cellular processes (Setsukinai et al., 2003).
安全和危害
属性
IUPAC Name |
4-(2-cyanopropan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2,7-12)9-5-3-8(4-6-9)10(13)14/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVFXLXXHAMJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286836 | |
| Record name | 4-(1-Cyano-1-methylethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyanopropan-2-yl)benzoic acid | |
CAS RN |
129488-74-0 | |
| Record name | 4-(1-Cyano-1-methylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129488-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Cyano-1-methylethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129488-74-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)






![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)
![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)
